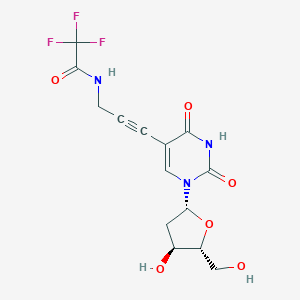

TFA-ap-dU

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoro-N-(3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)acetamide, commonly referred to as TFA-ap-dU, is a synthetic nucleoside analog. This compound is characterized by the presence of a trifluoroacetamide group attached to a modified deoxyuridine base. It is primarily used in biochemical research, particularly in the study of nucleic acids and their interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-N-(3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)acetamide involves multiple steps. The starting material is typically deoxyuridine, which undergoes a series of chemical modifications to introduce the trifluoroacetamide group and the prop-2-yn-1-yl moiety. The reaction conditions often involve the use of protecting groups to ensure selective modification of the nucleoside.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process includes the purification of intermediates and the final product using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: 2,2,2-Trifluoro-N-(3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The trifluoroacetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the carbonyl groups may yield alcohols.

Applications De Recherche Scientifique

Biochemical Assays

TFA-ap-dU has been employed in several biochemical assays due to its unique properties:

- Antibody Detection: Recent studies have utilized TFA-based probes for antibody detection, leveraging thermofluorimetric analysis (TFA). This method allows for the detection of protein biomarkers using antibody-oligonucleotide (AbO) conjugates, which are essential in oncology and other fields . The assay demonstrates high sensitivity and specificity, even in complex biological matrices like human plasma.

- Proximity-Based Assays: this compound has been integrated into proximity-based assays to quantify antibodies effectively. The flexibility of the DNA-based probes enhances their performance, allowing for accurate measurements even at low concentrations .

Therapeutic Applications

This compound also shows promise in therapeutic contexts:

- Neurovascular Protection: Research indicates that this compound can play a role in neuroprotection during ischemic events. For example, Diprotin A TFA has been shown to protect vascular endothelial cells from hypoxia-induced damage, which is crucial in conditions like stroke . This protective effect is mediated through the modulation of key proteins involved in maintaining the blood-brain barrier.

Summary of Key Findings

Case Study: Antibody Detection Using TFA Probes

A study demonstrated the use of this compound in a novel assay for antibody quantification. The assay was tested with various concentrations of anti-digoxin antibodies mixed with 90% human plasma. The results showed distinct melt peaks corresponding to antibody concentrations, validating the effectiveness of TFA-modified probes in complex biological samples .

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoro-N-(3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)acetamide involves its incorporation into nucleic acids. The trifluoroacetamide group can interfere with the normal base-pairing interactions, leading to disruptions in DNA replication and transcription. This compound can also inhibit enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases.

Comparaison Avec Des Composés Similaires

- 2,2,2-Trifluoro-N-(3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)acetamide

- 2,2,2-Trifluoro-N-(3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)acetamide

Uniqueness: The presence of the trifluoroacetamide group in 2,2,2-Trifluoro-N-(3-(1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)prop-2-yn-1-yl)acetamide imparts unique properties, such as increased stability and resistance to enzymatic degradation. This makes it particularly useful in applications where prolonged activity is desired.

Activité Biologique

5-Trifluoroacetyl-2'-deoxyuridine (TFA-ap-dU) is a modified nucleoside that has garnered attention in biomedical research due to its potential biological activities, particularly in antiviral and anticancer applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

The biological activity of this compound can be attributed to its structural features, particularly the trifluoroacetyl group and the propynyl linkage. These modifications enhance the compound's ability to penetrate cell membranes and interact with intracellular targets. The trifluoroacetyl group increases lipophilicity, facilitating cellular uptake, while the propynyl linkage can modulate binding affinity to various enzymes and receptors, influencing critical biochemical pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Enhanced Membrane Penetration : The trifluoroacetyl group aids in crossing lipid membranes.

- Target Interaction : The propynyl moiety allows for better binding to enzymatic targets, potentially inhibiting viral replication or cancer cell growth.

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting these similarities and differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Trifluoroacetyl group, propynyl linkage | Antiviral, anticancer properties |

| 5-TFA-ap-ddU | Similar structure with slight variations | Potentially similar applications |

| 5-TFA-ap-2',3'-Dideoxycytidine | Distinct chemical properties | Antiviral activity against HIV |

This compound is unique due to its specific combination of chemical modifications that enhance its biological efficacy compared to other nucleoside analogs.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

- Antiviral Activity : In vitro studies demonstrated that this compound exhibited significant antiviral activity against several viruses, including HIV and herpes simplex virus (HSV). The compound's mechanism involves inhibition of viral polymerase activity, thereby preventing viral replication.

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The compound activates caspase pathways leading to programmed cell death, making it a candidate for further development in cancer therapies.

- Pharmacokinetics : A pharmacokinetic study indicated that this compound has favorable absorption characteristics with a half-life conducive for therapeutic use. This suggests potential for effective dosing regimens in clinical settings.

Toxicological Profile

While exploring the biological activity of this compound, understanding its safety profile is crucial. Preliminary toxicological assessments indicate that at therapeutic doses, this compound does not exhibit significant mutagenic or carcinogenic effects. However, further studies are necessary to fully elucidate its long-term safety in vivo .

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/t8-,9+,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCKMZBZCHQQZRJ-IVZWLZJFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.